molecular formula C9H8N2O B1609918 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 460053-60-5

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No.: B1609918
CAS No.: 460053-60-5
M. Wt: 160.17 g/mol
InChI Key: KMSUSEBNIYINGN-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₉H₈N₂O It is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The compound’smolecular weight is 160.18 , which suggests it may have favorable absorption and distribution characteristics

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibited the migration and invasion of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with FGFRs

Preparation Methods

The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUSEBNIYINGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452045
Record name 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460053-60-5
Record name 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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